Lipophilicity Gain vs. Non-Chlorinated Base Scaffold
Introduction of the ortho‑chlorine in 2‑chloro‑4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)aniline increases computed XLogP3 by approximately 0.7 log units relative to the non‑chlorinated analog 4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)aniline (CAS 76635‑31‑9). TPSA is identical (64.94 Ų), indicating that the lipophilicity gain is achieved without sacrificing polar surface area [1].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 2.28 |
| Comparator Or Baseline | 4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)aniline: XLogP3 = 1.58 (Chembase computed LogP) |
| Quantified Difference | ΔXLogP3 ≈ +0.70 |
| Conditions | Calculated via XLogP3 algorithm (Chemscene source) and LogP computation (Chembase source) |
Why This Matters
A 0.7 log unit increase in lipophilicity shifts predicted membrane permeability and oral absorption windows (e.g., Caco‑2 and MDCK models), making the 2‑chloro compound more suitable for CNS‑penetrant or intracellular target programs without enlarging molecular weight beyond 210 Da.
- [1] Chembase. 4‑(3‑Methyl‑1,2,4‑oxadiazol‑5‑yl)aniline. LogP = 1.5762663; TPSA = 64.94 Ų. View Source
